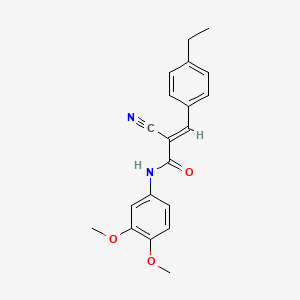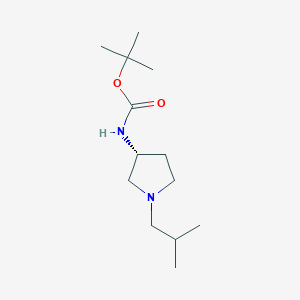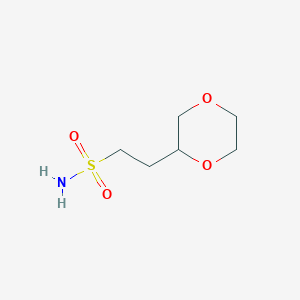![molecular formula C31H33N5O4S B2531071 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-96-5](/img/structure/B2531071.png)
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" is a complex molecule that appears to be a derivative of quinazolinone, a fused heterocyclic compound that has been of interest in medicinal chemistry due to its diverse biological activities. The molecule features several functional groups, including a piperazine ring, which is often found in pharmaceuticals, a morpholine ring, a sulfanylidene moiety, and a methoxyphenyl group. These substituents are known to influence the biological activity of the core structure and are commonly used in drug design to target various diseases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel triazole derivatives were synthesized from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities . Similarly, piperazine and morpholine substituted quinoline derivatives were prepared through regioselective routes starting with tribromoquinoline, which was treated with piperazine and morpholine to yield various derivatives . These methods typically involve nucleophilic substitution reactions and can be performed under conventional heating or microwave-assisted conditions to improve yields.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including quinoline, piperazine, and morpholine, which are known to interact with biological targets. The structural characterization is typically performed using techniques such as 1H NMR, 13C NMR, 2D NMR, XRD, HRMS, and IR spectra, which provide detailed information about the molecular framework and the position of substituents .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the presence of the piperazine and morpholine rings, as well as the sulfanylidene moiety. These functional groups can participate in various chemical reactions, including nucleophilic substitution (SNAr) reactions, which are useful for further modifications of the molecule . The reactivity can also be tailored by activating certain positions on the quinoline ring, such as nitration, to introduce additional functional groups that can enhance biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms and aromatic systems can influence properties like solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of potential drug candidates and can be optimized through structural modifications. The antimicrobial activities of related triazole derivatives suggest that the compound may also possess biological activities, which could be explored for therapeutic applications . The inhibition profiles against metabolic enzymes indicate potential for the treatment of diseases such as glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities : This compound has been involved in the synthesis of novel derivatives that exhibit antimicrobial activities. For example, the synthesis of triazole derivatives and their antimicrobial activities have been explored. These derivatives have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Research has been conducted on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which include this compound. These derivatives have been identified as potent 5HT1B antagonists, showcasing their potential in pharmacological applications (Horchler et al., 2007).
Spectral Characterization and Synthesis Methods : Studies have also been conducted on the convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These studies are crucial for understanding the properties of these compounds and their potential applications (Zaki et al., 2017).
Anticancer Activity : Some derivatives of this compound have been synthesized and tested for their in vitro anticancer activity. For instance, thiazole thiosemicarbazones showed moderate anticancer activity in certain cases, highlighting their potential in cancer treatment research (Shi et al., 2016).
Antiviral Studies : Research has also been conducted on the synthesis of morpholine derivatives of this compound and their antiviral activity. This includes studies on sulfonamide and urea derivatives and their effectiveness against specific viruses (Selvakumar et al., 2018).
Ligand Synthesis for Receptors : The compound has been used in the synthesis of fluorescent ligands for human 5-HT1A receptors. These studies are significant for developing tools in neuropharmacology and understanding receptor functions (Lacivita et al., 2009).
Propriétés
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4S/c1-39-26-9-6-24(7-10-26)33-12-14-35(15-13-33)29(37)23-4-2-22(3-5-23)21-36-30(38)27-20-25(34-16-18-40-19-17-34)8-11-28(27)32-31(36)41/h2-11,20,27H,12-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIRBWUBLYSLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2530993.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)
![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)
